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Compound of Interest

Compound Name: 2-Chloro-1,3-dimethoxybenzene

Cat. No.: B1590426 Get Quote

An In-depth Technical Guide to the Physical Properties of 2-Chloro-1,3-dimethoxybenzene

Introduction
2-Chloro-1,3-dimethoxybenzene (CAS No. 7051-15-2) is a halogenated aromatic ether of

significant interest in organic synthesis.[1] Its unique substitution pattern, featuring two

electron-donating methoxy groups ortho and para to a chloro substituent, imparts specific

reactivity that makes it a valuable intermediate. It serves as a key starting material in the

synthesis of pharmacologically active compounds, including diuretic and antihypertensive

agents, as well as in the development of agrochemicals and other fine chemicals.[2][3]

A thorough understanding of the physical properties of this compound is a prerequisite for its

effective use in a research and development setting. These properties dictate crucial

experimental parameters, including choice of solvents for reaction and purification, conditions

for storage and handling, and the analytical methods required for quality control and structural

verification. This guide provides a comprehensive overview of the core physical properties of 2-
Chloro-1,3-dimethoxybenzene, grounded in experimental data and established analytical

principles.

Section 1: Core Physicochemical Properties
The fundamental physical characteristics of a compound provide the first layer of identification

and inform its handling and application. The properties of 2-Chloro-1,3-dimethoxybenzene
are summarized below.
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Property Value Source(s)

IUPAC Name
2-chloro-1,3-

dimethoxybenzene
[1]

CAS Number 7051-15-2 [1]

Molecular Formula C₈H₉ClO₂ [1]

Molecular Weight 172.61 g/mol [1]

Appearance
Pale yellow solid or oil that

crystallizes upon standing
[3][4]

Melting Point 62-73 °C (range reported) [3]

Boiling Point 233.7 °C at 760 mmHg [5][6]

Density 1.155 g/cm³ [5][7]

Appearance and Physical State
2-Chloro-1,3-dimethoxybenzene is typically described as a pale yellow solid.[4] However,

synthetic procedures note that it often first appears as an oil which crystallizes on standing.[3]

This behavior is indicative of a compound with a melting point not significantly above ambient

temperature, which is consistent with the reported values. For researchers, this means that

depending on the purity and ambient lab conditions, the compound may be handled as either a

low-melting solid or a supercooled liquid/oil.

Melting Point: A Note on Purity and Polymorphism
The reported melting point for 2-Chloro-1,3-dimethoxybenzene varies, with values in the

range of 62-64 °C and 71-73 °C cited in procedural literature.[3] This variation is not

uncommon and provides critical insight into the material's history.

Causality of Variation: The lower range (62-64 °C) was reported for material purified via

chromatography followed by crystallization, while the higher range (71-73 °C) was obtained

after direct recrystallization of the crude product.[3] This suggests that the method of

purification can influence the final solid-state form. The presence of minute impurities, which

are more effectively removed by chromatography, can depress and broaden the melting
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point. Alternatively, the different purification methods could potentially lead to different

crystalline polymorphs, each with a distinct melting point.

Field Insight: As a self-validating system, melting point determination is a primary indicator of

purity. A sharp melting range (e.g., < 2 °C) is characteristic of a pure compound. A broad

range suggests the presence of impurities. Researchers receiving or synthesizing this

compound should always measure the melting point as a first-pass quality control check.

Boiling Point and Density
With a boiling point of 233.7 °C at atmospheric pressure, 2-Chloro-1,3-dimethoxybenzene is

a relatively non-volatile compound, simplifying its handling at room temperature.[5][6] However,

this temperature is high enough that purification by distillation would likely require vacuum to

prevent potential decomposition. The density is reported as 1.155 g/cm³, indicating that in

biphasic systems with water, it will constitute the lower organic layer.[5][7]

Solubility Profile
The molecular structure—a largely nonpolar benzene ring with two ether groups and a halogen

—governs its solubility.

Organic Solvents: Experimental procedures confirm its high solubility in common organic

solvents like diethyl ether and its utility in being purified by recrystallization from hexane.[3]

This indicates good solubility in nonpolar (hexane) and moderately polar (ether) solvents. It

is expected to be soluble in other common lab solvents such as dichloromethane, ethyl

acetate, and toluene.

Aqueous Solvents: While specific data is scarce, its predominantly nonpolar character

suggests it is practically insoluble in water. The methoxy groups offer minimal hydrogen

bonding capability, which is insufficient to overcome the hydrophobicity of the chlorinated

aromatic ring.

This solubility profile is critical for its practical application. For reaction workups, it can be

efficiently extracted from aqueous media using solvents like diethyl ether or ethyl acetate. For

purification, its temperature-dependent solubility in a nonpolar solvent like hexane makes it an

excellent candidate for recrystallization.
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Section 2: Spectroscopic & Spectrometric
Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The

following sections detail the expected spectral characteristics of 2-Chloro-1,3-
dimethoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise arrangement of atoms in an organic

molecule. While published spectra are not readily available, the expected signals can be

predicted with high confidence based on the known effects of the substituents.

¹H NMR (Proton NMR): The proton spectrum provides information on the chemical

environment, number, and connectivity of hydrogen atoms.

Methoxy Protons (-OCH₃): Due to symmetry, the two methoxy groups are chemically

equivalent. They will appear as a single, sharp singlet at approximately 3.8-4.0 ppm. This

signal should integrate to 6 protons.

Aromatic Protons (Ar-H): There are three protons on the aromatic ring. The proton at the

5-position is flanked by two methoxy groups and will appear as a triplet. The protons at the

4- and 6-positions are equivalent and adjacent to the proton at position 5, and will appear

as a doublet. The expected chemical shifts would be in the range of 6.5-7.3 ppm. The

triplet would integrate to 1 proton and the doublet to 2 protons.

¹³C NMR (Carbon NMR): The carbon spectrum reveals the number of unique carbon

environments.

Aromatic Carbons: Due to symmetry, there will be four distinct signals for the six aromatic

carbons. The carbon bearing the chlorine atom (C2), the carbons bearing the methoxy

groups (C1, C3), the carbons adjacent to the methoxy groups (C4, C6), and the carbon

opposite the chloro group (C5). These will appear in the aromatic region of 100-160 ppm.

Methoxy Carbons: The two equivalent methoxy carbons will produce a single signal,

typically around 55-60 ppm.
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Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and information about the molecule's

fragmentation pattern.

Molecular Ion Peak (M⁺): The spectrum will show a molecular ion peak corresponding to the

mass of the molecule. For C₈H₉ClO₂, the calculated monoisotopic mass is 172.03 Da.[1]

Isotopic Pattern (Trustworthiness Pillar): A key self-validating feature for chlorinated

compounds is the chlorine isotope pattern. Chlorine has two stable isotopes: ³⁵Cl (75.8%

abundance) and ³⁷Cl (24.2% abundance). Therefore, the mass spectrum will exhibit a

characteristic pattern:

An M⁺ peak at m/z 172 (corresponding to molecules with ³⁵Cl).

An M+2 peak at m/z 174 (corresponding to molecules with ³⁷Cl) that is approximately one-

third the intensity of the M⁺ peak. The presence of this 3:1 ratio for the M⁺ and M+2 peaks

is definitive proof of a molecule containing a single chlorine atom.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on the absorption

of infrared radiation. For 2-Chloro-1,3-dimethoxybenzene, the following key absorptions are

reported and expected[4]:

~3011 cm⁻¹: Aromatic C-H stretching.

2966, 2947, 2840 cm⁻¹: Aliphatic C-H stretching from the methoxy groups.

~1594, 1472 cm⁻¹: Aromatic C=C ring stretching vibrations.

~1253, 1099 cm⁻¹: Strong C-O stretching from the aryl ether linkages. This is a highly

characteristic band.

~764 cm⁻¹: C-Cl stretching. The position can vary but is typically in the fingerprint region.
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Section 3: Experimental Methodologies for Property
Determination
To ensure data is reliable and reproducible, standardized protocols must be followed. The

causality behind each step is as crucial as the step itself.

Protocol 3.1: Melting Point Determination
This protocol provides a framework for accurately determining the melting point range, a critical

measure of purity.

Click to download full resolution via product page

Expertise & Causality:

Pulverization (Step 2): A coarse sample heats unevenly, leading to a broad, inaccurate

melting range. A fine powder ensures uniform heat transfer.

Slow Heating Rate (Step 6): A rapid heating rate does not allow the sample and the

thermometer to be in thermal equilibrium, causing the observed temperature to lag behind

the actual sample temperature, resulting in an erroneously high and broad melting range.

Protocol 3.2: Spectroscopic Analysis Workflow
This generalized workflow outlines the critical stages for obtaining high-quality spectroscopic

data for structural confirmation.

Click to download full resolution via product page

Expertise & Causality:

NMR Solvent (CDCl₃): Deuterated chloroform (CDCl₃) is chosen because deuterium (²H)

resonates at a completely different frequency from protons (¹H), rendering the solvent
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invisible in the ¹H NMR spectrum. It is also an excellent solvent for a wide range of organic

compounds.

GC-MS Dilution: A concentrated sample will overwhelm the detector, leading to poor peak

shape and inaccurate mass-to-charge ratios. A dilute solution ensures sharp peaks and

high-quality mass spectra.

IR Background Scan: The IR spectrometer must first record a spectrum of the ambient

atmosphere (CO₂, H₂O) and the ATR crystal itself. This background is then digitally

subtracted from the sample spectrum to ensure that the resulting peaks belong only to the

compound of interest.

Conclusion
The physical properties of 2-Chloro-1,3-dimethoxybenzene define it as a low-melting, pale

yellow solid that is soluble in common organic solvents and insoluble in water. Its identity and

purity are definitively confirmed through a combination of melting point analysis and a suite of

spectroscopic techniques (NMR, MS, IR), each providing a unique and self-validating piece of

structural evidence. For the research scientist, a firm grasp of these properties and the logic

behind their experimental determination is essential for the successful synthesis, purification,

and application of this versatile chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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